Aflatoxin G2 Aflatoxin G2 Aflatoxin G2 is a minor mycotoxin produced by Aspergillus flavus Aflatoxin G2 belongs to the family of Difurocoumarolactone Series. These are polycyclic aromatic compounds containing a delta-valerolactone ring fused to the coumarin moiety of the difurocoumarin skeleton. Difurocoumarolactones are a subgroup of the aflatoxins and related compounds.
Brand Name: Vulcanchem
CAS No.: 7241-98-7
VCID: VC21337100
InChI: InChI=1S/C17H14O7/c1-20-9-6-10-12(8-3-5-22-17(8)23-10)14-11(9)7-2-4-21-15(18)13(7)16(19)24-14/h6,8,17H,2-5H2,1H3
SMILES: COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5CCOC5OC4=C1
Molecular Formula: C17H14O7
Molecular Weight: 330.29 g/mol

Aflatoxin G2

CAS No.: 7241-98-7

Cat. No.: VC21337100

Molecular Formula: C17H14O7

Molecular Weight: 330.29 g/mol

* For research use only. Not for human or veterinary use.

Aflatoxin G2 - 7241-98-7

Specification

CAS No. 7241-98-7
Molecular Formula C17H14O7
Molecular Weight 330.29 g/mol
IUPAC Name 11-methoxy-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione
Standard InChI InChI=1S/C17H14O7/c1-20-9-6-10-12(8-3-5-22-17(8)23-10)14-11(9)7-2-4-21-15(18)13(7)16(19)24-14/h6,8,17H,2-5H2,1H3
Standard InChI Key WPCVRWVBBXIRMA-UHFFFAOYSA-N
Isomeric SMILES COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4[C@@H]5CCO[C@@H]5OC4=C1
SMILES COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5CCOC5OC4=C1
Canonical SMILES COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5CCOC5OC4=C1
Colorform Crystals with green fluorescence from ethanol
Crystals ... exhibits green-blue fluorescence
Melting Point 237 - 240 °C

Introduction

Production and Sources of Aflatoxin G2

Producing Organisms

Aflatoxin G2 is predominantly produced by two species of fungi: Aspergillus flavus and Aspergillus parasiticus . These filamentous fungi belong to the phylum Ascomycota and are ubiquitous in nature, particularly in soil. While A. flavus primarily produces B-type aflatoxins, A. parasiticus is known to produce both B and G-type aflatoxins, including AFG2 .

The biosynthesis of aflatoxins involves a complex pathway with multiple enzymatic steps. The production of these mycotoxins is often triggered by environmental stressors and nutritional factors that the fungi encounter. The G-type aflatoxins, including AFG2, have structural differences from B-type aflatoxins, resulting from variations in the biosynthetic pathway .

Contamination in Food Matrices

Aflatoxin G2 contamination represents a significant food safety concern across various food matrices. Research has documented AFG2 contamination in numerous agricultural products, with particular prevalence in plant-based foods such as cereals, nuts, spices, and recently in plant-based meat alternatives . The expanding market for plant-based alternatives highlights the importance of monitoring these products for AFG2 and other mycotoxins .

Among cereal grains, rice is frequently contaminated with aflatoxins including AFG2. Studies examining rice samples from various origins, varieties, and processing methods have found variable levels of AFG2 . Notably, research comparing conventionally grown rice with organically grown varieties has provided valuable insights into how cultivation practices may influence AFG2 contamination levels .

Toxicological Profile of Aflatoxin G2

Comparative Toxicity with Other Aflatoxins

This comparative toxicity is important in risk assessment and regulatory contexts, where the total aflatoxin burden (sum of B1, B2, G1, and G2) is often considered alongside individual aflatoxin levels. Table 1 illustrates the relative toxicity and regulatory limits for the major aflatoxins.

Table 1: Comparison of Major Aflatoxins and Their Properties

AflatoxinRelative ToxicityCommon Regulatory Limit in EUProducing Organisms
B1Highest2 μg/kgA. flavus, A. parasiticus
G1High2 μg/kgA. parasiticus
B2Moderate2 μg/kgA. flavus, A. parasiticus
G2Lower2 μg/kgA. parasiticus
Sum of B1, B2, G1, G2-4 μg/kg-

Mutagenicity and Genotoxicity

Although less potent than AFB1, Aflatoxin G2 still exhibits mutagenic and potentially genotoxic properties . Available evidence suggests that AFG2 is less mutagenic and genotoxic compared to AFB1, but it still possesses some level of mutagenic potential that contributes to its carcinogenic properties .

Health Implications

Beyond carcinogenicity, AFG2 and other aflatoxins can cause:

  • Immunosuppression, potentially increasing susceptibility to infectious diseases

  • Oxidative stress at the cellular level

  • Developmental abnormalities, particularly with fetal exposure

  • Liver damage and dysfunction (hepatotoxicity)

The health effects of AFG2 are typically assessed through biomarkers in biological samples. These biomarkers can be detected in blood (via venipuncture), urine, and nasal secretions, allowing for assessment of exposure levels in humans .

Detection and Analytical Methods

Chromatographic Techniques

The detection and quantification of Aflatoxin G2 in food matrices rely heavily on chromatographic separation techniques. High-Performance Liquid Chromatography (HPLC) has been a standard method for aflatoxin analysis for many years. Modern approaches often utilize Ultra-High-Performance Liquid Chromatography (UHPLC) with smaller particle size columns (often 1.8 μm) to achieve superior resolution and faster analysis .

Chromatographic conditions optimized for AFG2 separation typically employ C18 reverse-phase columns with carefully controlled temperature (often around 40°C) and specific mobile phase compositions. For instance, research has demonstrated effective separation using gradients of water and organic solvents, often with modifiers such as ammonium acetate to enhance chromatographic performance .

Mass Spectrometry Applications

Mass spectrometry has revolutionized the detection and quantification of aflatoxins, including AFG2, due to its exceptional sensitivity and specificity. LC-MS/MS methods employing Multiple Reaction Monitoring (MRM) have become the gold standard for AFG2 analysis, allowing detection at concentrations well below regulatory limits .

The optimization of mass spectrometric parameters is crucial for sensitive AFG2 detection. Research has focused on optimizing fragmentor voltage and collision energies to generate characteristic fragment ions for definitive identification. Table 2 presents typical MS/MS parameters used for AFG2 detection.

Table 2: Mass Spectrometric Parameters for Aflatoxin G2 Detection

ParameterValue/SettingNotes
Precursor Ion (m/z)331
Primary Product Ion (m/z)313Common transition used for quantitation
Ionization ModePositive ESIElectrospray Ionization
Fragmentor VoltageOptimized per instrumentCritical for sensitive detection
Collision EnergyOptimized per transitionAffects fragmentation efficiency

Recent advances include the application of MS³ (MRM³) technology to improve specificity for AFG2 detection in complex matrices. This technique provides dual mass filtering through monitoring transitions comprised of first- and second-generation product ions, thereby eliminating matrix interferences that might otherwise compromise detection . This approach has proven particularly valuable for analyzing plant-based meat alternatives, where complex matrices can interfere with conventional MRM methods .

Reference Materials and Standards

Accurate quantification of Aflatoxin G2 requires proper calibration using certified reference materials. These materials have precisely characterized AFG2 content and associated uncertainty values, ensuring traceability and comparability of analytical results .

Research has established reference materials for AFG2 analysis with certified values. For example, certified reference material BCR-385R has been characterized with AFG2 at a concentration of 0.30 μg/kg with an expanded uncertainty of 0.12 μg/kg . Another reference material, BCR-401R, has been certified with AFG2 at concentrations below 0.2 μg/kg .

The development and validation of analytical methods for AFG2 typically assess method performance characteristics including:

  • Recovery rates (typically 85-110% for AFG2)

  • Precision (RSD values)

  • Limits of detection (LOD, often <0.15 μg/kg)

  • Limits of quantification (LOQ, often <0.5 μg/kg)

Management and Mitigation Strategies

Prevention Strategies

Preventing Aflatoxin G2 contamination requires a comprehensive approach spanning the entire food production chain. Effective management strategies include both pre-harvest and post-harvest interventions aimed at minimizing fungal growth and toxin production .

Pre-harvest strategies focus on agricultural practices that reduce crop susceptibility to fungal infection:

  • Selection of resistant crop varieties

  • Proper irrigation management to prevent drought stress

  • Timely planting and harvesting to avoid environmental conditions favorable for fungal growth

  • Field application of biocontrol agents, particularly atoxigenic strains of Aspergillus that can competitively exclude toxigenic strains

Post-harvest interventions are critical for preventing AFG2 production during storage:

  • Rapid and thorough drying of harvested crops to safe moisture levels

  • Storage under controlled temperature and humidity conditions

  • Application of approved fungicides or preservatives where appropriate

  • Implementation of good manufacturing practices throughout processing

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